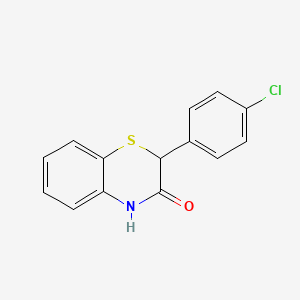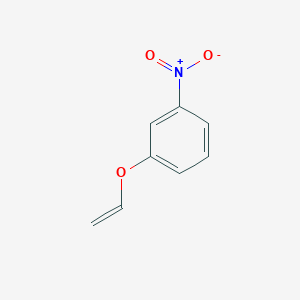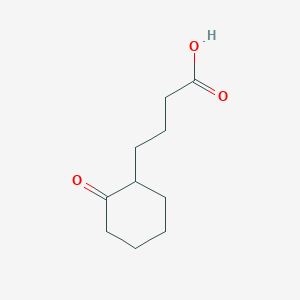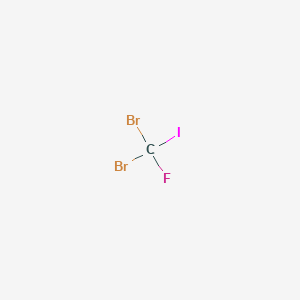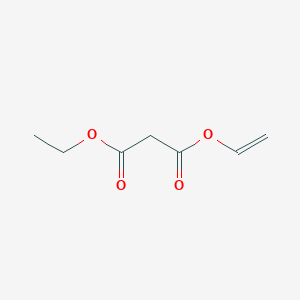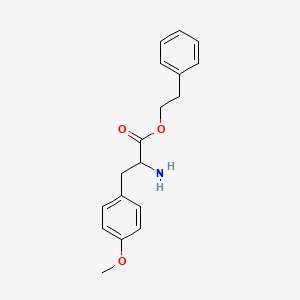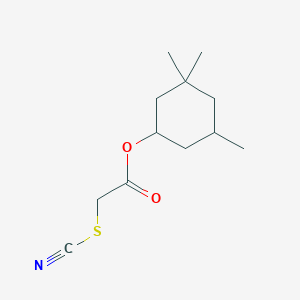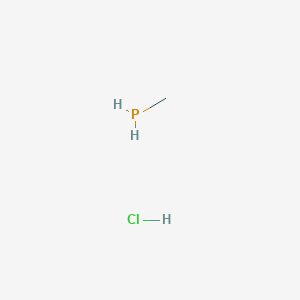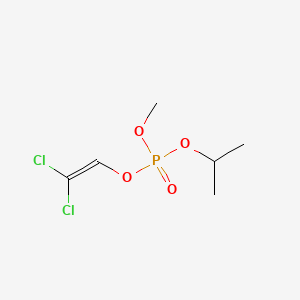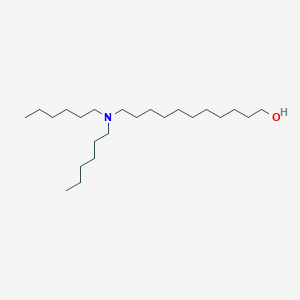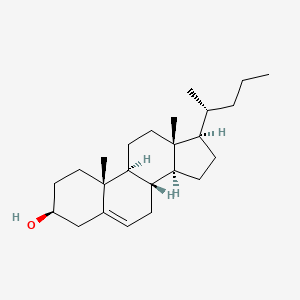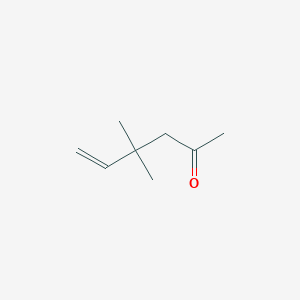
4,4-Dimethylhex-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylhex-5-en-2-one is an organic compound with the molecular formula C8H14O. It is a ketone characterized by a hexene backbone with two methyl groups attached to the fourth carbon and a double bond between the fifth and sixth carbons. This compound is known for its distinctive structure and reactivity, making it a subject of interest in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dimethylhex-5-en-2-one can be synthesized through several methods. One common approach involves the Claisen rearrangement, where an allyl vinyl ether undergoes thermal rearrangement to form the desired ketone. This reaction typically requires an acid catalyst and elevated temperatures to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as bromine (Br2) or hydrogen chloride (HCl) can be used for electrophilic addition reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkanes or alkenes.
Applications De Recherche Scientifique
4,4-Dimethylhex-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4-Dimethylhex-5-en-2-one involves its reactivity with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the double bond allows for electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethylhex-2-ene: A similar compound with a different position of the double bond.
4,4-Dimethylhex-5-en-1-amine: An amine derivative with similar structural features.
4-(1,5-Dimethylhex-4-enyl)cyclohex-2-enone: A cyclohexenone derivative with a similar side chain
Uniqueness
4,4-Dimethylhex-5-en-2-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and industrial applications .
Propriétés
Numéro CAS |
1753-37-3 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
4,4-dimethylhex-5-en-2-one |
InChI |
InChI=1S/C8H14O/c1-5-8(3,4)6-7(2)9/h5H,1,6H2,2-4H3 |
Clé InChI |
RGSRIZLHFCLBPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


